N-Tosyl-D-Alaninol

Description

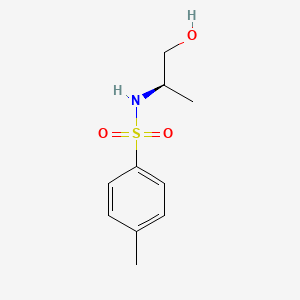

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRUIWLGWXFWAI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653452 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786709-32-8 | |

| Record name | N-[(1R)-2-Hydroxy-1-methylethyl]-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786709-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Functionalization of N Tosyl D Alaninol Scaffolds

Chemical Transformations Yielding Novel N-Tosyl-D-Alaninol Derivatives

The chemical landscape of this compound is rich with possibilities for transformation, leading to a diverse array of novel derivatives. Key reactions include modifications at the hydroxyl and the tosyl-protected nitrogen, as well as transformations that involve both functional groups.

One fundamental transformation is the conversion of the primary hydroxyl group into a better leaving group, such as a tosylate, which facilitates subsequent nucleophilic substitution reactions. This strategy has been employed in the synthesis of various derivatives. For instance, the O-tosylated derivative of N-Boc-L-alaninol has been used to synthesize the corresponding azide (B81097), a precursor for chiral monomers. arkat-usa.org

Another significant class of transformations involves the direct conversion of 2-amino alcohols like alaninol into N-tosyl aziridines. researchgate.netresearchgate.net This can be achieved in a one-pot procedure involving N-tosylation and subsequent intramolecular cyclization. researchgate.netarkat-usa.org These chiral aziridines are valuable intermediates, susceptible to ring-opening reactions with various nucleophiles to generate a range of functionalized products. researchgate.netarkat-usa.org For example, copper-catalyzed regioselective ring-opening of an N-tosylaziridine with an aryl Grignard reagent has been used as a key step in the synthesis of homochiral (R)- and (S)-3,4-methylenedioxymethamphetamine (MDMA). researchgate.netresearchgate.net

Furthermore, the tosyl group itself can be the site of modification or can influence the reactivity of the adjacent nitrogen. While the tosyl group is generally considered a stable protecting group, its electron-withdrawing nature increases the acidity of the N-H proton, facilitating N-alkylation reactions under basic conditions.

The following table summarizes some key chemical transformations of this compound and its analogs, highlighting the reagents, reaction types, and resulting products.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| L-alaninol | p-toluenesulfonyl chloride, base | N-Tosylation | N-Tosyl-L-alaninol | |

| (S)-alaninol | TsCl, Et3N, DMAP | N-tosylation/cyclization | N-tosyl-2-methyl aziridine | arkat-usa.org |

| N-Tosyl-β-amino alcohols | O-tosylation/base | Intramolecular SN displacement | N-tosyl aziridines | arkat-usa.org |

| N-Tosyl-D-aspartic acid | NaOH, Methyl iodide | N-Methylation | N-methyl-N-tosyl-D-aspartic acid | |

| N-Boc-L-alaninol | TsCl, Et3N, TMAC·HCl | O-Tosylation | N-Boc-O-tosyl-L-alaninol | arkat-usa.orgorgsyn.org |

| N-Boc-O-tosyl-L-alaninol | NaN3 | Nucleophilic Substitution | N-Boc-1-azido-2-aminopropane | arkat-usa.org |

| 2-Amino alcohols | TsCl, KOH | Tosylation/Cyclization | N-tosyl aziridines | researchgate.net |

| N-tosylaziridine | Aryl Grignard reagent, Cu catalyst | Ring-opening | Functionalized amines | researchgate.netresearchgate.net |

Incorporation of this compound Moieties into Complex Molecular Architectures

The chiral nature of this compound makes it an invaluable building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. enamine.netrsc.orgscholarsresearchlibrary.com Its incorporation into larger scaffolds often proceeds through the coupling of its functional groups with other molecular fragments.

A significant application is in the synthesis of peptides and peptidomimetics. dcu.ie The tosyl group serves as a protecting group for the amine, allowing for selective reactions at other parts of the molecule. For instance, N-tosyl-D-proline derivatives have been used in site-directed ligand discovery, where they are coupled with other amino acids to create potential protein binders. pnas.org The synthesis of a chiral monomer for AABB-type stereoregular polyamides has been achieved using a derivative of L-alaninol, highlighting its utility in polymer chemistry. arkat-usa.org

The conversion of this compound into chiral N-tosyl aziridines provides a gateway to a variety of complex structures. These activated aziridines can undergo ring-opening reactions with a wide range of nucleophiles, leading to the stereocontrolled introduction of new functional groups. This strategy has been used in the synthesis of complex amines and other nitrogen-containing heterocycles. researchgate.netresearchgate.netrsc.org

Furthermore, N-tosyl amino acid derivatives can be incorporated into larger polycyclic systems through tandem reactions. For example, N-acyliminium ion cyclization reactions, which can be initiated from N-tosyl amino acid derivatives, are powerful tools for constructing nitrogen-containing polycyclic ring systems in a one-pot fashion. bottalab.it

The table below illustrates examples of how this compound and related structures are integrated into more complex molecules.

| This compound Derived Unit | Coupling Partner/Reaction | Resulting Complex Architecture | Application/Significance | Reference |

| N-tosyl-D-proline | Glutamate methyl ester | Dipeptide derivative | Site-directed ligand discovery | pnas.org |

| 1-azido-2-(S)-N-(tert-butyloxycarbonyl)aminopropane | Pentachlorophenyl 5-oxo-2-(S)-tetrahydrofurancarboxylate | Chiral monomer precursor | Synthesis of AABB-type stereoregular polyamide | arkat-usa.org |

| N-tosyl-2-methyl aziridine | Aryl Grignard reagent | N-aryl-N-tosyl-alaninol derivative | Synthesis of MDMA analogues | researchgate.netresearchgate.net |

| N-tosyl amino acid chlorides | Lewis acid catalyzed cyclization | Naphthoindolizidine derivatives | Synthesis of polycyclic alkaloids | core.ac.uk |

| N-tosyl-o-allenylaniline | Cycloisomerization/Rearrangement | Fused heterocyclic systems | Development of novel cyclization methodologies | moleculardepot.com |

Electrophilic Transformations Involving N-Tosyl-Alaninol Derived Species

While nucleophilic transformations of this compound derivatives are common, electrophilic reactions also play a crucial role in expanding their synthetic utility. The electron-withdrawing nature of the tosyl group can render the nitrogen atom and adjacent carbons susceptible to electrophilic attack under specific conditions.

One important class of electrophilic reactions involves the generation of N-acyliminium ions from N-tosyl amino acid derivatives. These electrophilic intermediates can undergo intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to form complex heterocyclic structures. bottalab.it The reactivity of these iminium ions can be modulated by the substituents on the aromatic ring and the reaction conditions. bottalab.it

Another area of electrophilic transformation is the reaction of N-tosyl imines, which can be derived from N-tosyl amino aldehydes. These imines can react with various nucleophiles in organocatalytic enantioselective reactions. For example, N-tosyl imines have been used in aza-Henry reactions and Strecker reactions to synthesize noncanonical amino acids. rsc.org

Furthermore, the indole (B1671886) nucleus, when activated with a tosyl group and another electron-withdrawing group, can become electrophilic and participate in tandem reactions. For instance, N-tosyl-3-nitroindole reacts with pyridinium (B92312) N-ylides in a domino cycloaddition-ring opening reaction to furnish functionalized indolizine (B1195054) derivatives. acs.org

The following table provides examples of electrophilic transformations involving N-Tosyl-Alaninol derived species.

| Electrophilic Species | Reaction Type | Nucleophile/Reagent | Product | Reference |

| N-acyliminium ion (from N-tosyl amino acid derivative) | Pictet-Spengler type cyclization | Intramolecular arene | Tetrahydroisoquinoline derivatives | bottalab.it |

| N-tosyl imine | Aza-Henry reaction | Nitromethane, organocatalyst | β-nitro-α-amino acid derivative | rsc.org |

| N-tosyl imine | Strecker reaction | Ethylcyanoformate, organocatalyst | α-cyano-α-amino acid derivative | rsc.org |

| N-tosyl-3-nitroindole | 1,3-Dipolar cycloaddition | Pyridinium N-ylide | Functionalized indolizine | acs.org |

| Palladacycle (from cyclometalated ligand) | Insertion reaction | PhINTs (tosylimino source) | Pd-C bond insertion product | researchgate.net |

N Tosyl D Alaninol in Asymmetric Catalysis and Chiral Ligand Design

Role as Chiral Auxiliaries in Enantioselective Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. N-Tosyl-D-alaninol and its derivatives serve as effective chiral auxiliaries in a variety of enantioselective reactions. acs.orgrsc.org Their utility stems from the rigid conformational bias imposed by the tosyl group and the stereogenic center, which creates a highly differentiated steric environment.

One notable application is in the asymmetric synthesis of α-amino acids. acs.org Chiral templates derived from amino acids like alanine (B10760859) are frequently used in these syntheses, as they provide a reliable and straightforward path to the desired products. acs.org The camphor-based tricycloiminolactone system, for example, which can be conceptually related to the use of chiral amino alcohol derivatives, demonstrates the principle of using a rigid cyclic system to enhance the steric effect of the auxiliary, leading to good stereoselectivity. acs.org The auxiliary controls the approach of electrophiles to a corresponding enolate, often from a specific face due to steric hindrance, thus ensuring high stereocontrol. acs.org

Furthermore, chiral auxiliaries derived from α-bromoacids have been employed in dynamic kinetic resolution (DKR) processes to synthesize substituted heterocycles like morpholinones. rsc.org In these systems, the chiral auxiliary, which could be an amino alcohol derivative, plays a critical role in the dynamic resolution of the rapidly equilibrating α-bromoacid epimers, effectively transferring its chiral information during the nucleophilic substitution step. rsc.org

Development of this compound-Derived Chiral Ligands for Transition Metal Catalysis

The development of chiral ligands is central to transition metal-catalyzed asymmetric synthesis. acs.org this compound serves as a versatile precursor for a range of chiral ligands, particularly for metals like ruthenium, rhodium, iridium, and palladium. acs.orgacademie-sciences.frnih.gov These ligands are often bidentate, coordinating to the metal center through nitrogen and oxygen or other donor atoms, creating a chiral environment that influences the stereochemical outcome of the reaction.

Amino alcohols derived from natural sources are common starting materials for ligand synthesis. academie-sciences.frpsu.edu For instance, N-tosylated amino alcohols, including the derivative of alaninol, have been synthesized and used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. academie-sciences.fr The presence of the tosyl group is often crucial for catalytic activity and enantioselectivity. liv.ac.uk

The modification of this compound allows for the synthesis of diverse ligand libraries. For example, it can be converted into phosphine-containing ligands, which are a cornerstone of asymmetric hydrogenation. psu.edu The synthesis of such ligands often involves a sequence of protection, modification, and deprotection steps starting from the parent amino acid. psu.edu These ligands, when complexed with transition metals, form catalysts capable of achieving high enantioselectivity in reactions like the hydrogenation of enamides and other prochiral olefins. acs.orgpsu.edu

| Ligand Type Derived from Amino Alcohols | Metal | Application | Reference |

| N-Tosyl Amino Alcohol | Ruthenium | Asymmetric Transfer Hydrogenation | academie-sciences.fr |

| Phosphine-Oxazoline (PHOX) | Iridium | Asymmetric Hydrogenation of Imines | acs.orgnih.gov |

| Diamine | Ruthenium | Asymmetric Transfer Hydrogenation | liv.ac.uk |

| Phosphine-Phosphite | Rhodium | Asymmetric Hydrogenation | acs.org |

This compound in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net Derivatives of this compound have been successfully employed in various organocatalytic systems, often acting as bifunctional catalysts that activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding. ua.esresearchgate.net

A prominent example is the use of N-tosyl-(Ra)-binam-D-prolinamide derivatives in asymmetric aldol (B89426) reactions. ua.es These catalysts have proven efficient in reactions between ketones and aldehydes, including under aqueous or solvent-free conditions, affording products with good to excellent diastereo- and enantioselectivities. ua.esresearchgate.net For instance, the reaction between N-benzyl isatin (B1672199) and acetone, catalyzed by an N-tosyl BINAM-L-prolinamide, achieved 90% enantiomeric excess (ee). researchgate.net

Similarly, in the asymmetric Strecker reaction for the synthesis of α-aminonitriles, organocatalysts derived from N-tosyl-substituted imines have shown high efficacy. mdpi.commdpi.com A chiral catalyst based on a sulfinamide motif effectively catalyzed the reaction between N-tosyl-substituted imines and ethylcyanoformate, yielding the corresponding α-aminonitriles with up to 99% ee. mdpi.com The proposed mechanism involves the catalyst activating the imine nitrogen through hydrogen bonding, which facilitates the nucleophilic attack of the cyanide source. mdpi.commdpi.com

| Reaction | Catalyst Type | Substrates | Key Findings | Reference |

| Aldol Reaction | N-tosyl BINAM-prolinamide | Ketones and Aldehydes | High diastereo- and enantioselectivity (up to 97% ee) | researchgate.net |

| Aldol Reaction | N-tosyl-(Ra)-binam-D-prolinamide | Ketones and Aromatic Aldehydes | 25-88% yield, 53-93% ee in the presence of water | ua.es |

| Strecker Reaction | Sulfinamide-based catalyst | N-tosyl-substituted imines and ethylcyanoformate | High yields and excellent ee (up to 99%) | mdpi.com |

Applications in Asymmetric Hydrogenation and C-H Functionalization

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry for producing chiral molecules. acs.orgnih.gov Catalysts derived from this compound and related structures play a significant role in this area. The tosyl group is particularly important in the asymmetric transfer hydrogenation (ATH) of ketones and imines. academie-sciences.frliv.ac.uk For example, ruthenium complexes bearing N-tosylated diamine ligands are highly effective for the ATH of ketones in aqueous media, where the tosyl group enhances both catalytic activity and enantioselectivity. liv.ac.uk

In the hydrogenation of imines, N-sulfonyl imines are often preferred substrates because they are more stable and the electron-withdrawing sulfonyl group reduces the likelihood of catalyst deactivation. nih.gov Iridium complexes with chiral phosphine-oxazoline (PHOX) ligands, which can be conceptually derived from amino alcohols, have been widely used for the asymmetric hydrogenation of N-aryl and N-sulfonyl imines, achieving high enantioselectivities. acs.orgnih.gov

C-H functionalization is a rapidly advancing field that allows for the direct conversion of ubiquitous C-H bonds into valuable chemical bonds, streamlining synthesis. nih.govmanchester.ac.uk While direct applications of this compound in C-H functionalization are less specifically documented in the provided context, the principles of using chiral ligands to control stereochemistry are central. yale.edu For instance, palladium-catalyzed C(sp³)–H arylation has been achieved using mono-N-protected amino acids as ligands, where the amino acid terminus coordinates to the metal and directs the activation of a proximate C-H bond. acs.org This strategy has been applied to the site-selective functionalization of peptides at the N-terminus. acs.org It is plausible that chiral ligands derived from this compound could be employed in similar transformations to induce enantioselectivity. mdpi.com

Stereoselective Addition Reactions Mediated by this compound Derived Catalysts

Catalysts derived from this compound are effective in mediating various stereoselective addition reactions, including Mannich and aza-Henry reactions, which are fundamental C-C bond-forming transformations for synthesizing chiral amines and their derivatives. rsc.org

In the aza-Henry (nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, N-tosyl imines are often used as activated electrophiles. unimi.it Chiral catalysts, such as copper-bisoxazoline complexes, have been used to catalyze the addition of β-keto phosphonates to N-tosyl-α-imino esters, yielding β-phosphono-α-amino esters with high yields and good enantioselectivities. scispace.com The N-tosyl group enhances the electrophilicity of the imine, making the reaction more facile. acs.org

Similarly, in the Mannich reaction, the use of N-tosyl imines with chiral auxiliaries or catalysts allows for the stereocontrolled synthesis of β-amino carbonyl compounds. acs.org For instance, the reaction of an iminolactone with N-tosyl-C-phenyl imine proceeded smoothly to give the Mannich adduct with good diastereoselectivity. acs.org Bifunctional organocatalysts, such as those derived from Pro-Pro dipeptides, have been developed for the Mannich reaction between α-imino esters and pyruvates, where the use of an N-tosyl-protected imino ester was necessary to achieve the desired reactivity and stereoselectivity. researchgate.net These reactions are crucial for the synthesis of 1,2-diamines, which are important building blocks for other chiral ligands and organocatalysts. rsc.org

| Reaction | Catalyst/Auxiliary Type | Electrophile | Nucleophile | Key Findings | Reference |

| Aza-Henry Reaction | Copper-bisoxazoline complex | N-tosyl-α-imino ester | β-keto phosphonate | High yields, good enantioselectivities | scispace.com |

| Mannich Reaction | Chiral iminolactone auxiliary | N-tosyl-C-phenyl imine | Lithium enolate | Smooth reaction, good diastereoselectivity | acs.org |

| Mannich Reaction | Bifunctional peptide-thiourea | N-tosyl-protected imino ester | Pyruvates | High stereoselectivity | researchgate.net |

| Overman Rearrangement | Substrate-controlled | Allylic trichloroacetimidate | - | High stereocontrol (retention of configuration) | acs.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Stereocontrol and Enantioselectivity in N-Tosyl Systems

The control of stereochemistry is a cornerstone of modern synthesis, and N-tosyl groups are frequently employed to achieve high levels of enantioselectivity. researchgate.net The inherent chirality of N-Tosyl-D-Alaninol, combined with the influential tosyl group, makes it a valuable component in asymmetric reactions.

Research into N-tosyl systems demonstrates that exceptional stereocontrol is attainable. For instance, in the palladium-catalyzed asymmetric hydrogenation of N-tosylimines, excellent enantioselectivities of up to 99.9% have been achieved. nih.gov This high degree of control is often attributed to the interaction between the substrate, the chiral catalyst, and the tosyl group. The use of specific ligands, such as electron-rich P-stereogenic diphosphines, has proven critical in obtaining high conversion rates and enantiomeric excess. nih.gov

In nucleophilic additions to chiral N-tosyl imines, such as allylation reactions, the concept of 1,3-asymmetric induction is a key factor in determining the diastereoselectivity of the products. nsf.gov Computational and experimental studies suggest that the reaction proceeds through a six-membered ring chelate, and the conformational preferences of this intermediate dictate the facial selectivity of the nucleophilic attack. nsf.gov Similarly, in the crotylation of α-alkoxy N-tosyl imines, the geometry of the E or Z allyl nucleophile is selectively transferred to the product, allowing for precise control over the newly formed stereocenters. escholarship.org The toluenesulfonyl group can also exert stereocontrol through steric hindrance; unfavorable interactions between the bulky tosyl group and other substituents in a transition state can disfavor one reaction pathway, leading to high diastereoselectivity. acs.org

| Reaction Type | Catalyst/Ligand System | Substrate Type | Reported Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pd(OAc)₂ / (R,R)-QuinoxP* | N-tosylimines | Up to 99.9% ee | nih.gov |

| Asymmetric Mannich-type Reaction | Tol-BINAP·AgSbF₆ | Isatin (B1672199) imines | Up to 99% ee | researchgate.net |

| Hydrocyanation | N-sulfonamide amino amide | N-tosyl-substituted imines | Up to 99% ee | mdpi.com |

| Diastereoselective Allylation | BF₃·OEt₂ | β-alkoxy N-tosyl imines | High anti diastereoselectivity | nsf.gov |

Role of Non-Covalent Interactions in Catalytic Pathways

Non-covalent interactions (NCIs) are fundamental to the efficacy and selectivity of many catalytic systems, lowering kinetic barriers by stabilizing reaction transition states. nih.gov In reactions involving N-tosyl systems, a network of weak interactions—including hydrogen bonds, π-π stacking, and electrostatic forces—often orchestrates the stereochemical outcome. nih.govrsc.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds are among the most critical NCIs for stereoinduction. nih.gov In catalyst systems using thiourea (B124793) or primary amino amides, hydrogen bonds form between the catalyst and the N-tosyl substrate. mdpi.comresearchgate.net For example, the oxygen atoms of the sulfonyl group in the tosyl moiety can act as hydrogen bond acceptors, helping to orient the substrate within the catalyst's chiral pocket and thereby direct the approach of a nucleophile. rsc.orgrsc.org This type of interaction is crucial for stabilizing key intermediates and the transition states. rsc.org

Aromatic and Electrostatic Interactions: The aromatic ring of the tosyl group is a key participant in π-stacking and CH/π interactions. nih.gov In certain organocatalytic reactions, these interactions between the substrate and the aromatic portions of the catalyst can significantly stabilize or destabilize a transition state. nih.gov Sometimes these forces can be oppositional; a computational study on a Fischer indole (B1671886) reaction found that while π-stacking stabilized the transition state for one enantiomer, CH/π interactions favored the other. nih.gov Ultimately, the balance of these subtle forces, combined with stronger hydrogen bonding, dictates the final product distribution. nih.gov Furthermore, the chiral electrostatic environment created by a catalyst can stabilize fleeting charges that develop in a transition state, a mechanism that is pivotal for stereoselectivity. nih.govnih.gov

| Non-Covalent Interaction (NCI) | Interacting Groups | Effect | Reference |

|---|---|---|---|

| Hydrogen Bonding | Catalyst Amide/Amine and Substrate Tosyl/Nitro Group | Stabilizes transition states and key intermediates, crucial for enantiocontrol. | mdpi.comrsc.orgresearchgate.netrsc.org |

| π-π Stacking | Aromatic rings of catalyst and tosyl group | Contributes to the stability of the stereocontrolling transition state. | nih.gov |

| CH/π Interactions | Catalyst C-H bonds and substrate aromatic ring | Can oppose π-stacking and dominate in determining stereoselectivity. | nih.gov |

| Electrostatic Stabilization | Chiral catalyst environment and partial charges in the transition state | Lowers the kinetic barrier by stabilizing charge separation. | nih.govnih.gov |

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism depends heavily on the identification of any intermediates that are formed along the reaction pathway. dalalinstitute.com These species are often highly reactive and present in low concentrations, making their detection a significant challenge. dalalinstitute.com

Several analytical techniques are employed to meet this challenge:

Spectroscopic Methods: Techniques like in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for the direct observation of reaction components under actual reaction conditions, providing snapshots of intermediate formation and consumption. dalalinstitute.commt.com

Isolation and Trapping: In some cases, an intermediate can be isolated if the reaction is stopped at an early stage or conducted under very mild conditions. More commonly, highly reactive intermediates are "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. dalalinstitute.com

Mass Spectrometry and Isotope Labeling: Modern mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful tool for detecting transient species. nih.gov When combined with isotope labeling, where specific atoms in a reactant are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), researchers can track the atoms through the reaction pathway and confirm the structure of intermediates. nih.govresearchgate.net This method has been successfully used to identify labile Maillard reaction intermediates as metal complexes. nih.gov

In the context of reactions involving N-tosyl compounds, several intermediates have been identified or proposed. Mechanistic studies of a nickel-catalyzed reaction of N-tosyl allylamine (B125299) pointed to the formation of an aza-nickelacyclopentane intermediate. rsc.org In other metal-catalyzed processes, intermediates such as η³-benzyl palladium species have been observed. acs.org Conversely, computational studies sometimes serve to rule out potential intermediates; in one enantioselective allylation, a proposed iminium intermediate was found to be energetically inaccessible, suggesting the reaction proceeds via a different, concerted pathway. nih.gov

Transition State Analysis and Energy Landscapes

The selectivity observed in a chemical reaction is determined by the relative energy barriers of competing pathways. The highest point on this energy landscape is the transition state (TS), and a difference of just a few kilocalories per mole in the energies of two competing transition states can lead to the exclusive formation of one product. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling transition state structures and calculating their relative energies. nih.govnsf.govresearchgate.net These analyses provide a molecular-level explanation for observed stereoselectivities.

A compelling example is the Pd-catalyzed asymmetric hydrogenation of N-tosylimines. DFT calculations revealed that the transition state leading to the major (S)-enantiomer, TS(S) , was 3.3 kcal/mol lower in energy than the transition state leading to the minor (R)-enantiomer, TS(R) . nih.gov This energy difference, arising from a more favorable binding mode of the substrate to the catalyst, quantitatively accounts for the experimentally observed high enantioselectivity. nih.gov Similarly, computational modeling of the diastereoselective allylation of N-tosyl imines supported a mechanism involving a six-membered chelated intermediate, showing that the half-chair-like conformations of this TS dictate the reaction outcome. nsf.gov

Transition state analysis can also highlight the importance of steric repulsion. Models have shown that unfavorable steric clashes involving the large toluenesulfonyl group can significantly raise the energy of one transition state relative to another, effectively blocking a less-favored pathway. acs.org

| Reaction | Computational Method | Key Finding | Impact on Selectivity | Reference |

|---|---|---|---|---|

| Pd-catalyzed Asymmetric Hydrogenation of N-tosylimine | Quantum Chemical Calculations (DFT) | TS for S-product is 3.3 kcal/mol lower in energy than TS for R-product. | Explains the observed >99% ee for the S-product. | nih.gov |

| Diastereoselective Allylation of β-alkoxy N-tosyl imine | DFT (B3LYP/6-31G(d,p)) | The six-membered ring chelate adopts specific half-chair-like TS conformations. | Accounts for the high anti diastereoselectivity. | nsf.gov |

| Enantioselective Allylation of α-chloro glycinate | DFT (B3LYP-D3) | A stepwise SN1 pathway via an iminium intermediate is energetically inaccessible compared to a concerted SN2 pathway. | Rules out one potential mechanism in favor of another. | nih.gov |

Kinetic Studies to Determine Rate-Limiting Steps

The experimental data are used to derive a rate law, an equation that expresses the reaction rate as a function of the concentration of the reactants. For example, in a study of an enantioselective allylation to form α-allyl amino esters, the reaction was found to have a first-order kinetic dependence on both the electrophile and the nucleophile. nih.gov This finding is consistent with a mechanism where the carbon-carbon bond formation between these two species is the rate-limiting step. nih.gov

In other systems, the rate-limiting step may not involve the primary reactants directly. For instance, kinetic analysis of an iron-catalyzed insertion reaction using a diazo compound revealed that the rate-limiting step was the initial extrusion of nitrogen gas (N₂) to form the active iron-carbene intermediate. researchgate.net

More advanced pre-steady-state kinetic analyses can even resolve multiple, partially rate-limiting steps. nih.gov Such studies can distinguish between the rate of the chemical transformation itself and the rate of product release from the catalyst, providing a highly detailed picture of the catalytic cycle. nih.gov

Theoretical and Computational Chemistry of N Tosyl D Alaninol Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like N-Tosyl-D-Alaninol. DFT calculations allow for the optimization of molecular geometries and the prediction of stable conformations. For instance, in studies of related tosylated amino acids, DFT methods such as B3LYP with basis sets like 6-31G* are employed to optimize molecular geometries and calculate transition states for various reactions. The Polarizable Continuum Model (PCM) is often used in these calculations to account for solvent effects.

DFT is also instrumental in understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters determined through DFT that help in predicting the stability and reactivity of a system. dergipark.org.tr A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. mdpi.com Furthermore, the molecular electrostatic potential (MEP), calculated from the electron density, helps in predicting electrophilic and nucleophilic sites within the molecule, which is crucial for understanding intermolecular interactions such as those in drug-receptor binding. dergipark.org.tr

In the context of catalysis, DFT calculations have been used to elucidate the mechanisms of reactions involving tosyl-containing compounds. For example, in Rh(III)-catalyzed reactions, DFT has been used to investigate the detailed mechanism, including steps like C-H activation, alkyne insertion, and reductive elimination. acs.org These studies provide insights into the role of electronic effects on reactivity and selectivity. acs.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. ebsco.com For chiral molecules like D-alaninol and its derivatives, MD simulations provide valuable insights into their conformational preferences and dynamics, which are crucial for their function in various chemical and biological systems. biocrick.comnih.gov

Conformational analysis of this compound and related structures is essential for understanding their behavior in solution. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for designing molecules with specific shapes and properties. For example, MD simulations have been used to develop rotamer libraries for D-amino acids, which are important for computational protein design. nih.gov These simulations have shown that the conformational preferences of D-amino acids can be influenced by the chirality of neighboring residues. nih.gov

In the context of supramolecular chemistry, MD simulations can help understand the formation of complex assemblies. For instance, simulations of peptides containing D-alanine have been used to study the formation of helical and turn structures. gatech.edu Furthermore, MD simulations have been employed to study the structure and dynamics of ferrocene-peptide conjugates, which are being investigated as mimics for hydrogenase enzymes. nih.gov These simulations, validated by experimental data, can accurately reproduce molecular geometries and intramolecular hydrogen-bonding patterns. nih.gov

Electronic Structure Calculations for Spectroscopic Interpretations

Electronic structure calculations are fundamental to interpreting various spectroscopic measurements of this compound and related systems. By computing the electronic states and transitions of a molecule, researchers can predict and understand its spectroscopic properties, such as those observed in UV-visible, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy.

For chiral molecules, electronic circular dichroism (ECD) spectroscopy is a powerful tool for determining absolute configuration. Theoretical calculations are crucial for interpreting ECD spectra. A computational approach combining quantum-mechanical calculations with molecular dynamics simulations has been shown to effectively model the ECD spectra of chiral molecules in solution. researchgate.net This method accounts for the conformational flexibility of the molecule, which significantly influences the chiroptical properties. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with electronic structure calculations, provides detailed information about charge distribution, hybridization, and intramolecular interactions. researchgate.netwisc.edu In a study of N-tosylisoindolinone derivatives, NBO analysis was used to characterize the electronic features associated with nitrogen pyramidalization, which was found to significantly influence the chiroptical activities observed in the ECD spectra. researchgate.net

Furthermore, electronic structure calculations are used to predict NMR chemical shifts. Theoretical calculations of NMR parameters can aid in the structural elucidation of complex molecules. researchgate.net For instance, DFT calculations have been used to estimate the ¹H NMR chemical shifts of pyrazole (B372694) derivatives interacting with amino acids. researchgate.net

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound and its derivatives. These models, often based on DFT and other quantum chemical methods, can provide detailed insights into reaction mechanisms and help rationalize experimentally observed outcomes.

By calculating the energy profiles of different reaction pathways, computational models can identify the most favorable routes and predict the major products. For example, in the study of organocatalytic reactions, DFT calculations have been used to reproduce the enantioselectivities of reactions with high accuracy. nih.gov This is achieved by comparing the activation free energies of the transition states leading to different stereoisomers. nih.gov

Computational models can also be used to understand the factors that control selectivity. In a study of a SPINOL-phosphoric acid catalyzed synthesis, DFT computations revealed that the enantioselectivity is modulated by a combination of non-covalent interactions, including π-stacking, NH···O, and CH···O interactions between the substrate and the catalyst. nsf.gov The strength of these interactions can be influenced by the electrostatic environment created by the catalyst. nsf.gov

Furthermore, computational studies can guide the design of new catalysts with improved reactivity and selectivity. By identifying the key catalyst-substrate interactions that govern the stereochemical outcome, researchers can propose modifications to the catalyst structure to enhance its performance. acs.org This approach, which combines computational screening with experimental validation, can accelerate the discovery of new and efficient catalytic systems.

Elucidation of Catalyst-Substrate Interactions

Understanding the intricate interactions between a catalyst and a substrate at the molecular level is paramount for explaining and predicting the outcomes of catalyzed reactions. Computational chemistry offers powerful tools to visualize and quantify these interactions, providing insights that are often inaccessible through experimental methods alone.

In enantioselective catalysis, the stereochemical outcome is determined by the subtle differences in the energies of the diastereomeric transition states. Computational studies can pinpoint the specific interactions that stabilize one transition state over the other. For instance, in an enantioselective aziridination reaction, computational studies revealed that the stereoselectivity arises from steric clashes between the substrate and the catalyst ligand. acs.orgchemrxiv.org The model showed that the favored transition state minimizes these steric interactions. chemrxiv.org

Hydrogen bonding plays a crucial role in many catalytic systems. Computational models can identify and quantify the strength of hydrogen bonds between the catalyst and the substrate. In a study of an organocatalytic aza-Henry reaction, a computational model confirmed the binding of a hydroxyl group to a nitronate through hydrogen bonding, which was key to the catalyst's function. rsc.org Similarly, in phosphoric acid catalysis, NH···O and CH···O interactions between the substrate and the catalyst's phosphate (B84403) core have been shown to be pivotal in determining selectivity. nsf.gov

Furthermore, computational analysis can reveal the importance of other non-covalent interactions, such as π-stacking. In some catalytic systems, the aromatic rings of the catalyst and the substrate can engage in stabilizing π-stacking interactions, which can influence both reactivity and selectivity. nsf.gov By elucidating these complex networks of interactions, computational chemistry provides a detailed picture of how catalysts achieve their remarkable efficiency and selectivity.

Future Perspectives and Emerging Research Directions

Integration of N-Tosyl-D-Alaninol in Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using renewable feedstocks, and employing safer solvents and reagents. lubrizol.comthepharmajournal.com The integration of this compound into more sustainable synthetic approaches is a key area of future research. This involves its use in processes that exhibit high atom economy, utilize catalytic instead of stoichiometric reagents, and operate in environmentally benign solvent systems. lubrizol.com

One promising avenue is the application of this compound-derived catalysts in aqueous media or other green solvents like ionic liquids or supercritical fluids. thepharmajournal.com The development of robust catalysts that maintain high enantioselectivity and reactivity in these unconventional media is a significant goal. Furthermore, the immobilization of this compound-based catalysts on solid supports facilitates their recovery and reuse, a cornerstone of sustainable catalysis that minimizes waste and reduces costs. mdpi.com Research in this area will likely focus on developing novel, highly stable, and recyclable catalytic systems for a broader range of chemical transformations.

Another aspect of sustainability is the use of bio-based starting materials. While this compound is derived from the natural amino acid D-alanine, future research could explore its application in the synthesis of valuable chemicals from renewable biomass sources, further enhancing the green credentials of these synthetic processes.

Exploration of Novel Catalytic Applications Beyond Current Scope

While this compound has been extensively used as a chiral auxiliary and in the preparation of ligands for asymmetric catalysis, there is considerable potential for its application in entirely new catalytic domains. The unique structural and electronic properties of this compound can be harnessed to design catalysts for reactions that are currently challenging to control stereochemically.

Emerging areas of interest include the development of this compound-derived organocatalysts for novel asymmetric transformations. rsc.org These metal-free catalysts offer advantages in terms of cost, toxicity, and air/moisture stability compared to many organometallic counterparts. Future work could focus on designing this compound-based catalysts for asymmetric C-H functionalization, a powerful tool for the direct and efficient modification of organic molecules.

Furthermore, the incorporation of this compound into supramolecular catalytic systems is a frontier in catalysis research. By embedding the chiral moiety within a larger, well-defined architecture, it may be possible to create enzyme-mimicking catalysts with exceptional activity and selectivity. The exploration of this compound derivatives as ligands for photoredox catalysis also presents an exciting opportunity to enable novel, light-driven asymmetric reactions.

Advanced Computational Modeling for Complex this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. nih.govindexcopernicus.com For this compound, advanced computational modeling offers a powerful approach to elucidate reaction mechanisms, predict enantioselectivity, and guide the rational design of new and improved catalysts. masjaps.com

Future research will likely involve the use of sophisticated computational models to study the intricate details of transition states in this compound-catalyzed reactions. nih.gov This can provide crucial insights into the origins of stereoselectivity and help in fine-tuning the catalyst structure to enhance its performance. For instance, DFT calculations can be employed to model the interaction of a catalyst derived from this compound with various substrates, allowing for the prediction of the most favorable reaction pathways and the resulting stereochemical outcomes. researchgate.net

Moreover, the integration of machine learning algorithms with computational chemistry is poised to revolutionize catalyst design. bath.ac.uk By training machine learning models on large datasets of computational and experimental results, it may become possible to rapidly predict the performance of a wide range of this compound derivatives as catalysts for various reactions, thereby accelerating the discovery of optimal catalytic systems.

| Computational Method | Application in this compound Research | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometries and calculation of vibrational frequencies. indexcopernicus.commasjaps.com | Understanding catalyst structure and stability. |

| Modeling of reaction pathways and transition states. nih.govnih.gov | Elucidation of reaction mechanisms and origins of enantioselectivity. | |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of catalyst-substrate complexes. | Insights into conformational flexibility and solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large, complex systems by treating the active site with high-level quantum mechanics. | Accurate prediction of catalytic activity in realistic environments. |

Development of High-Throughput Screening for New this compound Catalysts

The discovery of new catalysts is often a time-consuming and labor-intensive process. High-throughput screening (HTS) offers a powerful strategy to accelerate this process by rapidly evaluating large libraries of potential catalysts. nih.gov The development of HTS methods specifically tailored for the discovery of new this compound-based catalysts is a significant future direction.

This would involve the creation of diverse libraries of this compound derivatives with systematic variations in their structure. These libraries could then be screened in parallel for their catalytic activity and enantioselectivity in a range of important chemical reactions. scienceintheclassroom.org The use of miniaturized reaction formats and rapid analytical techniques, such as mass spectrometry and fluorescence-based assays, would be crucial for the successful implementation of such a screening platform. nih.goviitm.ac.in

The data generated from HTS campaigns can be used to build structure-activity relationships, providing valuable information for the rational design of second-generation catalysts with improved performance. scienceintheclassroom.org Furthermore, the integration of HTS with computational modeling and machine learning can create a powerful feedback loop, where experimental screening data is used to refine predictive models, which in turn guide the design of new libraries for further screening.

| HTS Technique | Application for this compound Catalysts | Key Advantages |

|---|---|---|

| Parallel Synthesis | Rapid generation of libraries of this compound derivatives. | Access to a wide range of catalyst structures. |

| Miniaturized Reaction Platforms (e.g., microplates) | Screening of catalyst libraries in small-scale reactions. | Reduced consumption of reagents and materials. scienceintheclassroom.org |

| Rapid Analytical Methods (e.g., LC-MS, Chiral HPLC) | High-speed analysis of reaction outcomes (conversion and enantioselectivity). | Fast identification of promising catalyst candidates. |

| Fluorescence-Based Assays | Development of assays where the desired reaction produces a fluorescent signal. | Allows for very rapid and sensitive screening of large libraries. |

Q & A

Basic: What are the recommended synthetic routes for N-Tosyl-D-Alaninol, and how can enantiomeric purity be ensured?

Methodological Answer:

this compound is synthesized via tosylation of D-Alaninol using p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions. A typical protocol involves:

- Dissolving D-Alaninol in pyridine or another aprotic solvent to act as a base and reaction medium.

- Adding tosyl chloride dropwise at 0–5°C to minimize side reactions.

- Stirring for 12–24 hours under nitrogen to prevent moisture ingress.

- Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate and hexane).

Enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis. Baseline separation of D- and L-enantiomers confirms stereochemical integrity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.5 ppm (singlet for tosyl methyl group), δ 3.5–4.0 ppm (multiplet for -CH₂- and -NH- groups).

- ¹³C NMR : Signals at ~21 ppm (tosyl methyl), 44–50 ppm (sulfonamide carbon), and 60–65 ppm (alcohol-derived carbons).

- FTIR : Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch).

- Chiral HPLC : Quantifies enantiomeric excess (ee) using a chiral stationary phase and UV detection at 254 nm.

Report retention times and resolution factors compared to racemic standards .

Advanced: How can reaction conditions be optimized to minimize racemization during tosylation?

Methodological Answer:

Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Reactions : Maintain temperatures ≤10°C during tosyl chloride addition.

- Short Reaction Times : Monitor progress via TLC (silica gel, Rf ~0.4 in 1:1 ethyl acetate/hexane).

- Mild Bases : Use pyridine instead of stronger bases (e.g., triethylamine) to avoid deprotonating the alcohol.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture and CO₂.

Post-reaction, validate stereochemistry with polarimetry and compare optical rotation to literature values for D-Alaninol derivatives .

Advanced: How should researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

Discrepancies often arise from:

- Solvent Purity : Trace water in DMSO or DMF reduces apparent solubility. Use anhydrous solvents and Karl Fischer titration to confirm dryness.

- Temperature Effects : Report solubility at standardized temperatures (e.g., 25°C ± 0.1°C) using a thermostatted bath.

- Measurement Methods : Compare gravimetric analysis (saturation shake-flask) with UV/Vis spectrophotometry.

Publish detailed protocols, including solvent sourcing and equilibration times, to enhance reproducibility .

Advanced: What computational approaches predict interactions between this compound and target enzymes (e.g., proteases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites. Parameterize the tosyl group’s sulfonamide moiety with partial charges from DFT calculations (e.g., B3LYP/6-31G*).

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bonding (e.g., to catalytic serine in proteases) and binding free energy with MM-PBSA.

Validate predictions with in vitro inhibition assays (e.g., fluorogenic substrates for protease activity) .

Advanced: How to design experiments to analyze kinetic inhibition of enzymes by this compound derivatives?

Methodological Answer:

- Substrate Titration : Vary substrate concentration (e.g., 0.1–10× Kₘ) with fixed inhibitor concentration.

- Initial Rate Measurements : Use stopped-flow spectrophotometry or HPLC to quantify product formation.

- Data Analysis : Fit data to competitive, noncompetitive, or uncompetitive models using nonlinear regression (e.g., GraphPad Prism). Calculate Kᵢ values from Dixon or Cheng-Prusoff plots.

Include positive controls (e.g., known serine protease inhibitors) and validate reversibility via dialysis assays .

Advanced: What strategies prevent byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

Common byproducts include ditosylated derivatives and racemized products. Mitigate via:

- Controlled Stoichiometry : Use 1.05–1.1 equivalents of tosyl chloride to avoid over-tosylation.

- pH Monitoring : Maintain pH 7–8 with buffered aqueous workup (e.g., NaHCO₃) to quench excess reagent.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to track reaction progress.

Isolate intermediates via flash chromatography and characterize with LC-MS to confirm monotosylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.